Unveiling 7-Tridecynoic Acid: Endogenous Sources, Lipidomic Profiling, and Biological Significance
Unveiling 7-Tridecynoic Acid: Endogenous Sources, Lipidomic Profiling, and Biological Significance
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Historically, acetylenic (alkyne-containing) fatty acids were considered rare secondary metabolites confined to specific fungal or marine taxa. However, the advent of high-resolution untargeted lipidomics has redefined our understanding of the mammalian and plant metabolome. 7-Tridecynoic acid (C13H22O2, monoisotopic mass 210.1619 Da)[1] is a 13-carbon fatty acid characterized by a rigid triple bond at the C7 position. Recent UPLC-QTOF-MS studies have identified this unique lipid as a critical, stress-responsive endogenous metabolite across diverse biological kingdoms, playing putative roles in membrane remodeling, inflammatory resolution, and abiotic stress adaptation.
This technical guide systematically deconstructs the naturally occurring sources of 7-tridecynoic acid, details a self-validating extraction methodology, and explores its mechanistic implications in biological systems.
Endogenous Sources in Biological Systems
Advanced metabolomic profiling has detected 7-tridecynoic acid in several distinct biological matrices, consistently linking its abundance to environmental or pathogenic stress responses.
A. Plant Kingdom: Abiotic Stress Adaptation
In agricultural models, specifically Chenopodium quinoa (Quinoa), 7-tridecynoic acid has been identified as a key differential metabolite during drought stress[2].
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Mechanistic Insight: In drought-resistant genotypes (e.g., L1), the concentration of 7-tridecynoic acid increases significantly in leaf tissue. This accumulation is hypothesized to be a compensatory mechanism to maintain lipid bilayer fluidity and membrane integrity under osmotic stress[2]. Conversely, drought-susceptible strains exhibit a depletion of this fatty acid, correlating with physiological dysfunction and lipid peroxidation.
B. Mammalian Models: Inflammatory Biomarkers
In murine models (Mus musculus), 7-tridecynoic acid has been mapped within the glycerophospholipid metabolic network.
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Mechanistic Insight: In a dextran sulfate sodium (DSS)-induced acute colitis model, untargeted lipidomics revealed a marked decrease in 7-tridecynoic acid levels in both colon tissue and plasma[3]. Therapeutic intervention with the anti-inflammatory compound wedelolactone successfully restored the levels of this alkyne lipid, suggesting its depletion is intrinsically linked to inflammatory cascades and mucosal injury[3].
C. Invertebrate Models: Host-Pathogen Interaction
In the nematode Caenorhabditis elegans, global metabolomic shifts occur during infection by the human pathogen Staphylococcus aureus.
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Mechanistic Insight: 7-tridecynoic acid was identified as a significantly altered metabolite (downregulated) during this host-pathogen interaction, indicating that bacterial pathogenesis directly disrupts the host's acetylenic lipid pools, potentially subverting innate immune signaling[4].
Quantitative Data Summary
The following table synthesizes the quantitative alterations of 7-tridecynoic acid across validated biological models.
| Biological Source | Experimental Condition | Sample Matrix | Expression Trend | Putative Biological Role |
| Chenopodium quinoa (L1) | Drought Stress | Leaf Tissue | Increased | Membrane fluidity adaptation; abiotic stress signaling[2]. |
| Chenopodium quinoa (HZ1) | Drought Stress | Leaf Tissue | Decreased | Susceptibility to lipid peroxidation; loss of membrane integrity[2]. |
| Mus musculus (C57BL/6) | DSS-Induced Acute Colitis | Colon / Plasma | Decreased | Inflammatory biomarker; linked to glycerophospholipid metabolism[3]. |
| Caenorhabditis elegans | S. aureus Infection | Whole Organism | Decreased | Host-pathogen metabolic interaction; innate immune response[4]. |
Self-Validating Protocol: UPLC-QTOF-MS Lipidomic Profiling
To ensure high-fidelity detection of 7-tridecynoic acid and prevent ex vivo lipid degradation, the following self-validating workflow is engineered for analytical reproducibility.
Step 1: Metabolic Quenching & Standardization
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Procedure: Flash-freeze biological samples (e.g., quinoa leaves or murine colon tissue) in liquid nitrogen immediately upon harvest. Spike samples with an exogenous odd-chain acetylenic standard (e.g., 12-tridecynoic acid[5]) prior to homogenization.
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Causality & Validation: Immediate cryogenic quenching halts endogenous phospholipase and lipoxygenase activities, preventing the artificial generation or oxidative degradation of transient unsaturated fatty acids. The pre-extraction spike acts as an internal self-validation metric; recovery rates of the synthetic 12-isomer dictate and validate the extraction efficiency of the endogenous 7-isomer.
Step 2: Biphasic MTBE Lipid Extraction
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Procedure: Homogenize the tissue in a Methyl tert-butyl ether (MTBE), methanol, and water mixture (10:3:2.5 v/v/v). Centrifuge at 10,000 × g for 10 minutes at 4°C.
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Causality & Validation: Unlike the traditional Folch method (chloroform/methanol) where lipids partition into the bottom layer, MTBE forces the lipid-rich organic phase to the top. This self-validates the purity of the extract by allowing researchers to aspirate the lipid layer without disturbing the proteinaceous interphase, drastically reducing matrix effects and ion suppression in downstream MS.
Step 3: Chromatographic Separation (UPLC)
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Procedure: Inject the organic extract onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 × 100 mm). Use a binary gradient of Water/Acetonitrile supplemented with 0.1% formic acid.
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Causality & Validation: The hydrophobic 13-carbon backbone of 7-tridecynoic acid requires strong reverse-phase interactions for retention (observed RT ~1.08 min)[3]. The rigid alkyne group at the C7 position alters its hydrodynamic radius compared to fully saturated analogs, allowing baseline resolution from isobaric dienoic acids.
Step 4: High-Resolution Mass Spectrometry (QTOF-MS)
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Procedure: Operate the QTOF-MS in negative electrospray ionization (ESI-) mode. Monitor for the [M-H]- ion.
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Causality & Validation: Fatty acids readily deprotonate in negative ESI. The use of QTOF provides sub-5 ppm mass accuracy. Detecting the exact m/z of 210.1615[3] validates the elemental composition (C13H21O2-), filtering out nominal mass interferences inherent in complex biological matrices.
Fig 1. Self-validating LC-MS/MS lipidomic workflow for 7-tridecynoic acid.
Mechanistic Implications & Signaling Logic
The presence of an alkyne bond in an endogenous fatty acid is structurally profound. The rigid, linear geometry of the triple bond restricts the conformational flexibility of the acyl chain. When incorporated into membrane phospholipids, 7-tridecynoic acid disrupts tight lipid packing, thereby increasing local membrane fluidity. During stress events (e.g., drought or inflammation), phospholipases cleave these modified lipids from the membrane, releasing them into the free fatty acid pool where they may act as signaling molecules or become targets for lipid peroxidation.
Fig 2. Putative role of 7-tridecynoic acid in stress-induced membrane remodeling.
Conclusion
7-Tridecynoic acid represents an emerging class of biologically active, naturally occurring acetylenic lipids. Its precise quantification via self-validating UPLC-QTOF-MS methodologies offers researchers a novel biomarker for evaluating membrane integrity, inflammatory disease states, and abiotic stress resilience across multiple biological models.
References
- Source: nih.
- Source: nih.
- Source: rsc.
- Source: benchchem.
- Source: uni.
Sources
- 1. PubChemLite - C13H22O2 - Explore [pubchemlite.lcsb.uni.lu]
- 2. Non-targeted metabolomics analysis of metabolite changes in two quinoa genotypes under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-QTOF-MS-based lipidomic study of wedelolactone in acute colitis mice induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 12-Tridecynoic Acid|CAS 14502-46-6 [benchchem.com]
